molecular formula C25H36ClN3O3 B10799452 N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride

N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride

Cat. No.: B10799452
M. Wt: 462.0 g/mol
InChI Key: DIKNGOHFYAIKML-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Itch-Targeting Compound 1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Itch-Targeting Compound 1 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactions of anti-itch compounds.

    Biology: It is used to investigate the biological mechanisms underlying itch and related conditions.

    Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for treating itch-related conditions.

    Industry: It is used in the development of new anti-itch formulations and products.

Comparison with Similar Compounds

Itch-Targeting Compound 1 can be compared with other similar compounds, such as:

The uniqueness of Itch-Targeting Compound 1 lies in its specific targeting of the MRGPRX1 receptor, which distinguishes it from other compounds that primarily target kappa opioid receptors .

Properties

Molecular Formula

C25H36ClN3O3

Molecular Weight

462.0 g/mol

IUPAC Name

N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C25H35N3O3.ClH/c1-19-9-10-24(26-18-19)28(25(30)23-8-5-17-31-23)21-11-14-27(15-12-21)16-13-22(29)20-6-3-2-4-7-20;/h5,8-10,17-18,20-22,29H,2-4,6-7,11-16H2,1H3;1H

InChI Key

DIKNGOHFYAIKML-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N(C2CCN(CC2)CCC(C3CCCCC3)O)C(=O)C4=CC=CO4.Cl

Origin of Product

United States

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